molecular formula C8H15NO2S B2648920 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide CAS No. 477858-20-1

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide

Cat. No.: B2648920
CAS No.: 477858-20-1
M. Wt: 189.27
InChI Key: NWEGBHIHWJAJLB-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a cyclopropylmethyl group and a 1,1-dioxide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The 1,1-dioxide group is known to participate in redox reactions, which can modulate the activity of redox-sensitive enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties .

Properties

IUPAC Name

4-(cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)5-3-9(4-6-12)7-8-1-2-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEGBHIHWJAJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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